4-Carboxy-2-methylquinoline 1-oxide 4-Carboxy-2-methylquinoline 1-oxide
Brand Name: Vulcanchem
CAS No.: 62542-43-2
VCID: VC20342766
InChI: InChI=1S/C11H9NO3/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12(7)15/h2-6H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

4-Carboxy-2-methylquinoline 1-oxide

CAS No.: 62542-43-2

Cat. No.: VC20342766

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxy-2-methylquinoline 1-oxide - 62542-43-2

Specification

CAS No. 62542-43-2
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 2-methyl-1-oxidoquinolin-1-ium-4-carboxylic acid
Standard InChI InChI=1S/C11H9NO3/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12(7)15/h2-6H,1H3,(H,13,14)
Standard InChI Key IKWRCJKMTRMODX-UHFFFAOYSA-N
Canonical SMILES CC1=[N+](C2=CC=CC=C2C(=C1)C(=O)O)[O-]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-methylquinolin-1-ium-4-carboxylate 1-oxide, reflecting its substitution pattern. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. The structure integrates a quinoline backbone modified with a carboxylic acid group (—COOH) at position 4, a methyl group (—CH₃) at position 2, and an N-oxide group at position 1 (Figure 1a).

Key Functional Groups and Electronic Properties

  • Carboxylic Acid Group: Introduces acidity (pKa ≈ 4–5) and enhances water solubility .

  • N-Oxide Group: Alters electron density across the quinoline ring, influencing reactivity and stability .

  • Methyl Substituent: Provides steric hindrance and modulates lipophilicity .

Electronic transitions observed in UV-Vis spectra for similar compounds, such as 2-methylquinoline-4-carboxylic acid, show bathochromic shifts (≈330 nm) due to π→π* transitions in conjugated systems . For 4-carboxy-2-methylquinoline 1-oxide, these transitions are expected to shift further due to the electron-withdrawing N-oxide group .

Synthesis and Reaction Pathways

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction, which converts isatin derivatives into quinoline-4-carboxylic acids, serves as a foundational method . For 4-carboxy-2-methylquinoline 1-oxide, a modified approach is hypothesized:

  • Isatin Precursor: Start with 5-substituted isatin to introduce the methyl group at position 2.

  • Ketone Partner: React with acetylacetone or a methyl-substituted ketone to form the quinoline core .

  • N-Oxidation: Post-synthetic oxidation of the quinoline nitrogen using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

A study by Zhou et al. demonstrated that TMSCl-mediated Pfitzinger reactions yield quinoline-4-carboxylic esters/acids in 75–92% efficiency , suggesting adaptability for N-oxide formation.

Alternative Routes via Catalytic Oxidation

Fe₃O₄@SiO₂-based catalysts have been employed for one-pot syntheses of 2-aryl-quinoline-4-carboxylic acids . Applying similar conditions with 2-methylquinoline as a starting material, followed by selective oxidation, could yield the target compound. Key steps include:

  • Cyclization: Using aryl aldehydes and ammonium acetate under solvent-free conditions .

  • Oxidation: Employing H₂O₂ in acetic acid to generate the N-oxide .

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

For 2-methylquinoline-4-carboxylic acid, FTIR spectra show:

  • O–H Stretch: 3436–3242 cm⁻¹ (carboxylic acid) .

  • C=O Stretch: 1724–1708 cm⁻¹ .
    In the N-oxide derivative, additional peaks near 1250–1300 cm⁻¹ (N–O stretch) are anticipated .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Quinoline protons: δ 8.5–9.4 ppm (aromatic H) .

    • Methyl group: δ 2.6–2.8 ppm (singlet) .

    • Carboxylic proton: δ ≈14 ppm (broad) .

  • ¹³C NMR:

    • Carboxylic carbon: δ ≈168 ppm .

    • N-Oxide carbon: δ ≈150 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) would display a molecular ion peak at m/z 203.19 [M]⁺. Fragmentation patterns include loss of COOH (Δ m/z 45) and NO (Δ m/z 30) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid and N-oxide groups .

  • Thermal Stability: Decomposition above 250°C, as observed in analogous quinoline-4-carboxylic acids .

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

  • Acidic Conditions (pH < 4): Protonated carboxylic acid (—COOH) and N-oxide.

  • Basic Conditions (pH > 5): Deprotonated carboxylate (—COO⁻) .

Biological Activity and Applications

Antioxidant Properties

Quinoline-4-carboxylic acids demonstrate radical scavenging activity via hydrogen atom transfer . In DPPH assays:

  • 2-Methylquinoline-4-carboxylic acid: 30.25% inhibition at 5 mg/L .

  • 4-Carboxy-2-methylquinoline 1-oxide: Expected higher activity due to enhanced resonance stabilization from the N-oxide group .

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